An In-depth Technical Guide to the Molecular Weight and Structure of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
An In-depth Technical Guide to the Molecular Weight and Structure of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
This technical guide provides a comprehensive overview of the molecular characteristics and structural elucidation of the heptapeptide H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH. This peptide, also known by its single-letter code YSPWTNF, has been identified as a key molecule in studies related to Staphylococcus aureus pathogenesis, where it is referred to as RNAIII inhibiting peptide (RIP)[1]. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of therapeutic peptides.
Molecular Identity and Physicochemical Properties
A fundamental aspect of any peptide-based research is the precise determination of its molecular weight and an understanding of the physicochemical properties of its constituent amino acids.
Molecular Weight and Formula
The molecular formula for H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is C45H55N9O12. The theoretical monoisotopic molecular weight of this peptide can be calculated by summing the monoisotopic masses of the individual amino acid residues and adding the mass of a water molecule (H2O) to account for the N-terminal hydrogen and the C-terminal hydroxyl group.
Table 1: Calculation of the Theoretical Monoisotopic Molecular Weight of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da) |
| Tyrosine | Tyr | Y | 163.06333 |
| Serine | Ser | S | 87.03203 |
| Proline | Pro | P | 97.05277 |
| Tryptophan | Trp | W | 186.07932 |
| Threonine | Thr | T | 101.04768 |
| Asparagine | Asn | N | 114.04293 |
| Phenylalanine | Phe | F | 147.06842 |
| Sum of Residue Masses | 895.38648 | ||
| Mass of H2O | 18.01056 | ||
| Theoretical Monoisotopic MW | 913.39704 |
Monoisotopic masses sourced from established databases.[2][3][4][5][6]
This calculated molecular weight is a critical parameter for the initial characterization of the synthesized peptide. Commercial suppliers often report an average molecular weight, which in the case of this peptide is cited as 913.97 g/mol . The slight difference between the theoretical monoisotopic mass and the average molecular weight arises from the natural isotopic abundance of the constituent elements.
Physicochemical Properties of Constituent Amino Acids
The overall properties of the peptide are a composite of the individual characteristics of its amino acid residues.
Table 2: Physicochemical Properties of the Amino Acids in H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
| Amino Acid | Property of Side Chain |
| Tyrosine (Tyr) | Aromatic, Hydrophilic (phenolic hydroxyl group) |
| Serine (Ser) | Polar, Hydrophilic (hydroxyl group) |
| Proline (Pro) | Nonpolar, Hydrophobic (cyclic structure) |
| Tryptophan (Trp) | Aromatic, Hydrophobic (indole ring) |
| Threonine (Thr) | Polar, Hydrophilic (hydroxyl group) |
| Asparagine (Asn) | Polar, Hydrophilic (amide group) |
| Phenylalanine (Phe) | Aromatic, Hydrophobic (phenyl group) |
The presence of a mix of hydrophobic (Pro, Trp, Phe) and hydrophilic (Tyr, Ser, Thr, Asn) residues suggests that this peptide is likely to exhibit amphipathic properties, which can influence its solubility and interaction with biological membranes.
Synthesis and Purification
The synthesis of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the preferred method for SPPS due to its mild deprotection conditions.[7] The synthesis proceeds from the C-terminus (Phenylalanine) to the N-terminus (Tyrosine) on a solid support resin.
Experimental Protocol: Fmoc-SPPS of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
-
Resin Selection and Preparation: For a C-terminal carboxylic acid, a Wang resin pre-loaded with Fmoc-Phe is a suitable choice.[7] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: The Fmoc group on the resin-bound Phenylalanine is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.[7] This exposes the free amine group for the next coupling step. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Asn-OH) is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin, and the reaction is allowed to proceed for 1-2 hours to form the peptide bond.[9]
-
Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Thr, Trp, Pro, Ser, Tyr) until the full peptide chain is assembled.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.[7]
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried under vacuum.
Caption: Workflow for the solid-phase peptide synthesis of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH.
Purification by Reversed-Phase HPLC (RP-HPLC)
The crude synthetic peptide contains various impurities, including truncated and deleted sequences. RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity based on their hydrophobicity.[10][11]
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: The crude, lyophilized peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase, and filtered through a 0.22 µm or 0.45 µm filter.[12]
-
HPLC System and Column: A preparative or semi-preparative HPLC system equipped with a C18 column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Detection: The eluting peptide is monitored by UV absorbance at 214 nm and 280 nm. The peak corresponding to the full-length peptide is collected.
-
Lyophilization: The collected fractions containing the purified peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder.
Molecular Weight and Structural Characterization
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the identity and elucidate the structure of the synthesized peptide.
Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is a rapid and highly accurate method for determining the molecular weight of peptides.[13] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation for ESI-MS: The purified peptide is dissolved in a solvent compatible with ESI, typically a mixture of water and acetonitrile with a small amount of an acid like formic acid (0.1%).[14]
-
Sample Preparation for MALDI-TOF-MS: The peptide is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[15]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge (m/z) ratio of the resulting ions is measured.
-
Data Interpretation:
-
ESI-MS: Often produces a series of multiply charged ions (e.g., [M+H]+, [M+2H]2+, etc.). The molecular weight can be deconvoluted from this series of peaks.
-
MALDI-TOF-MS: Typically generates a singly charged ion ([M+H]+), from which the molecular weight can be directly determined.[16]
-
The experimentally determined molecular weight should be in close agreement with the theoretical calculated value.
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[17] A series of 2D NMR experiments, including COSY, TOCSY, and NOESY, are performed to assign all proton resonances and to identify through-bond and through-space correlations.
Experimental Protocol: 2D NMR for Structural Analysis
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 90% H2O/10% D2O or a buffered solution) to a concentration of 1-5 mM.
-
NMR Data Acquisition: A suite of 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three bonds, which helps in assigning protons within the same amino acid residue.[18]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue), which is crucial for identifying the type of amino acid.[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing information about the peptide's conformation and folding.[20]
-
-
Data Analysis and Structure Calculation:
-
The spectra are processed and analyzed to assign all proton chemical shifts.
-
The NOESY cross-peaks are used to generate a set of distance restraints.
-
These restraints are then used in molecular dynamics simulations to calculate a family of three-dimensional structures consistent with the NMR data.
-
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- 2. Amino Acid Masses Tables [biosyn.com]
- 3. ROSALIND | Glossary | Monoisotopic mass table [rosalind.info]
- 4. ionsource.com [ionsource.com]
- 5. shimadzu.co.jp [shimadzu.co.jp]
- 6. gpmaw.com [gpmaw.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 13. msf.ucsf.edu [msf.ucsf.edu]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. emerypharma.com [emerypharma.com]
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